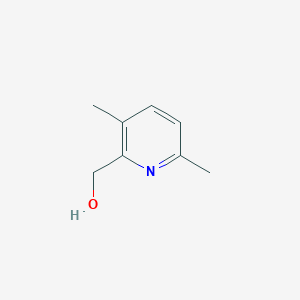

(3,6-Dimethylpyridin-2-yl)methanol

Description

(3,6-Dimethylpyridin-2-yl)methanol is a pyridine derivative featuring a hydroxymethyl group at the 2-position and methyl substituents at the 3- and 6-positions of the pyridine ring. Its molecular formula is C₈H₁₁NO (molecular weight: 137.18 g/mol), and its reactivity is influenced by the electron-donating methyl groups and the polar hydroxymethyl moiety.

Properties

IUPAC Name |

(3,6-dimethylpyridin-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-3-4-7(2)9-8(6)5-10/h3-4,10H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOTZYRMTQVHWGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652230 | |

| Record name | (3,6-Dimethylpyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848774-90-3 | |

| Record name | (3,6-Dimethylpyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,6-Dimethylpyridin-2-yl)methanol typically involves the reaction of 3,6-dimethylpyridine with formaldehyde under basic conditions. The reaction proceeds via the formation of an intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

(3,6-Dimethylpyridin-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding methylated pyridine.

Substitution: The methyl groups and the hydroxymethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

Oxidation: 3,6-Dimethylpyridine-2-carboxaldehyde or 3,6-Dimethylpyridine-2-carboxylic acid.

Reduction: 3,6-Dimethylpyridine.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

(3,6-Dimethylpyridin-2-yl)methanol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of (3,6-Dimethylpyridin-2-yl)methanol involves its interaction with various molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The methyl groups may also affect the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Isomers and Substituent Effects

Substituent positioning on the pyridine ring significantly alters physicochemical properties and applications. Key analogs include:

Key Observations :

Functional Group Variations

Replacing methyl groups with other substituents introduces distinct reactivity and applications:

Reactivity Differences :

- Methoxy vs. Methyl : Methoxy groups increase electron density, enhancing nucleophilic aromatic substitution reactivity compared to methyl groups .

- Halogenated Derivatives: Iodo or bromo substituents (e.g., (4-Bromo-6-methylpyridin-2-yl)methanol) enable cross-coupling reactions, broadening synthetic utility .

Biological Activity

(3,6-Dimethylpyridin-2-yl)methanol is a pyridine derivative with significant potential in various biological applications. This compound, characterized by its hydroxymethyl group, has been the subject of research due to its interactions with biological systems, including enzyme modulation and potential therapeutic effects.

- Molecular Formula : C8H11NO

- Molecular Weight : 153.18 g/mol

- Structure : The compound features a pyridine ring substituted with two methyl groups at the 3 and 6 positions and a hydroxymethyl group at the 2 position.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets. The hydroxymethyl group can engage in hydrogen bonding, influencing enzyme and receptor activities. The methyl groups may enhance binding affinity and specificity towards these targets .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in drug development.

- Enzyme Interaction : It has been utilized in studies examining enzyme interactions and metabolic pathways, particularly in the context of drug metabolism and pharmacokinetics .

Case Study 1: Enzyme Inhibition

A study explored the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results demonstrated that the compound could effectively inhibit enzyme activity, leading to altered metabolic outcomes. This suggests potential applications in metabolic disorder treatments.

Case Study 2: Antiproliferative Effects

In vitro assays conducted on cancer cell lines revealed that this compound exhibited antiproliferative effects. The compound showed an IC50 value of approximately 15 µM against MCF-7 breast cancer cells, indicating its potential as an anticancer agent .

Research Findings

Applications in Drug Development

This compound is being investigated as a building block for pharmaceuticals due to its favorable interaction profiles with biological targets. Its role in synthesizing more complex organic molecules makes it valuable in medicinal chemistry .

Q & A

Q. Basic Research Focus

- NMR Analysis : <sup>1</sup>H and <sup>13</sup>C NMR distinguish regioisomers. For example, methyl group protons in the pyridine ring exhibit distinct splitting patterns (δ 2.3–2.6 ppm) .

- X-ray Crystallography : SHELX software (e.g., SHELXL2014) refines crystal structures, resolving hydrogen bonding networks. A related tripodal compound showed C—H⋯N interactions critical for stability .

Q. Advanced Research Focus

- Data Contradictions : Discrepancies in spectral data (e.g., unexpected NOE correlations) require validation via independent methods like mass spectrometry or DFT calculations .

- Crystallographic Challenges : Twinned crystals or solvent inclusion (e.g., methanol solvates) complicate refinement. SHELXL’s TWIN and BASF commands mitigate these issues .

What methodologies address contradictions in reported biological activities of this compound derivatives?

Advanced Research Focus

Discrepancies in antimicrobial or anticancer activity often arise from assay variability. Strategies include:

- Dose-Response Curves : Validate IC50 values across multiple cell lines.

- Structure-Activity Relationships (SAR) : Compare fluorinated vs. methylated analogs. Fluorine enhances lipophilicity and target binding .

- Mechanistic Studies : Use fluorescence polarization assays to confirm enzyme inhibition (e.g., kinase targets).

Q. Basic Research Focus

Q. Advanced Research Focus

- LC-MS/MS Identification : Characterize degradation products (e.g., m/z 165.1 corresponds to oxidized methyl groups).

How can researchers reconcile discrepancies in synthetic yields reported across studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.